Relative Oral Bioavailability: 2- to 3-Fold Superiority Over Non-Chelated Mineral Iron Sources
Iron from sodium feredetate (ferric sodium EDTA) demonstrates 2 to 3 times higher bioavailability compared to iron from other mineral sources, including non-chelated iron salts such as ferrous sulfate and ferric pyrophosphate [1]. This quantitative advantage arises from the protective effect of EDTA chelation against dietary inhibitors of iron absorption, particularly phytic acid.
| Evidence Dimension | Relative oral iron bioavailability |
|---|---|
| Target Compound Data | 2 to 3 times more bioavailable |
| Comparator Or Baseline | Iron from other mineral sources (e.g., ferrous sulfate, ferric pyrophosphate) |
| Quantified Difference | 2- to 3-fold higher bioavailability |
| Conditions | Human dietary intake context; assessment based on multiple human studies as reviewed by EFSA |
Why This Matters
Higher relative bioavailability translates directly to lower required dosages to achieve equivalent iron absorption, potentially reducing gastrointestinal side effects and improving patient compliance in both clinical and nutritional fortification settings.
- [1] EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). Scientific Opinion on the use of ferric sodium EDTA as a source of iron added for nutritional purposes to foods for the general population (including food supplements) and to foods for particular nutritional uses. EFSA Journal. 2010; 8(1):1414. View Source
